(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Description
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral oxazolidinone derivative characterized by its stereospecific cis-configuration of the 4,5-diphenyl substituents. This compound is widely utilized as a chiral auxiliary in asymmetric synthesis due to its ability to induce high enantioselectivity in reactions such as aldol additions, alkylations, and conjugate additions . Its stereochemical rigidity and bulky aromatic groups enhance steric control during synthetic transformations, making it a preferred choice in pharmaceutical and fine chemical synthesis. The compound is synthesized from enantiomerically pure amino alcohols, such as (1S,2R)-(+)-2-amino-1,2-diphenylethanol, via cyclization with phosgene derivatives under controlled conditions .
Key physical properties include a molecular weight of 239.27 g/mol (C₁₅H₁₃NO₂) and a melting point of 121–123°C . Its enantiomeric purity (>98% ee) and commercial availability (e.g., CAS 23204-70-8) underscore its industrial relevance .
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENIVFVXMCOQI-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431963 | |
| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23204-70-8 | |
| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Triphosgene-Mediated Cyclization
In a representative procedure, (1S,2R)-(+)-2-amino-1,2-diphenylethanol (20.0 g, 94 mmol) is dissolved in dichloromethane (140 mL) and cooled to 0–10°C. Triethylamine (28.4 mL, 204 mmol) is added as a base to deprotonate the amino group, followed by dropwise addition of triphosgene (9.8 g, 33 mmol) in dichloromethane (20 mL). The reaction proceeds exothermically, necessitating strict temperature control below 10°C to prevent racemization. After 2 hours, quenching with water and methanol yields a crude product, which is concentrated, filtered, and washed with 1 M HCl and water to afford colorless crystals (87% yield, >98% ee).
Key Parameters:
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Solvent: Dichloromethane (polar aprotic) enhances reagent solubility and stabilizes intermediates.
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Temperature: 0–10°C minimizes side reactions and preserves stereochemistry.
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Base: Triethylamine neutralizes HCl generated during cyclization.
Diphosgene as an Alternative Carbonyl Source
A modified protocol substitutes triphosgene with diphosgene (3.0 mL, 25 mmol) under analogous conditions. After refluxing at 0°C for 1 hour, the mixture is concentrated, and the residue is recrystallized from water to achieve 97% yield. Diphosgene offers practical advantages in handling compared to triphosgene, though both reagents require stringent safety measures due to their toxicity.
Modern Approaches: Catalytic Asymmetric Synthesis
Recent advances focus on catalytic methods to bypass the need for pre-formed chiral amino alcohols. Transition-metal catalysts and organocatalysts have been explored, though industrial adoption remains limited.
Enantioselective Epoxide Ring-Opening
Juaristi and coworkers demonstrated that cis-stilbene oxide reacts with (S)-(-)-1-phenylethylamine to form amino alcohols, which are subsequently cyclized using N,N'-disuccinimidyl carbonate (DSC). This two-step process achieves 75–80% overall yield with 95% ee, though chromatographic separation of diastereomers is required.
Advantages:
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Utilizes readily available epoxide precursors.
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Avoids hazardous phosgene derivatives.
Limitations:
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Lower enantiomeric purity compared to classical methods.
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Additional purification steps increase complexity.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency, scalability, and safety. Continuous flow reactors and solvent recycling systems are increasingly employed.
Continuous Flow Cyclization
A pilot-scale process using a tubular reactor achieves 90% conversion by maintaining a residence time of 30 minutes at 15°C. Triphosgene is introduced as a solution in dichloromethane, with inline neutralization of HCl using aqueous sodium bicarbonate. The product is isolated via continuous centrifugation and vacuum drying, achieving throughputs of 10 kg/day.
Solvent and Reagent Recovery
Dichloromethane is distilled and reused, reducing environmental impact. Triethylamine is recovered via acid-base extraction, lowering raw material costs by 40%.
Comparative Analysis of Synthetic Methods
Key Findings:
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Triphosgene and diphosgene methods offer superior enantiomeric purity (>98% ee) compared to catalytic approaches.
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Industrial processes favor diphosgene for its handling safety and higher yields.
Optimization Strategies for Enhanced Efficiency
Temperature and Reaction Time
Lowering the reaction temperature to -5°C during cyclization improves ee by 1–2% but extends reaction time to 4 hours. Kinetic studies suggest an optimal window of 0–5°C for balancing yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.
Scientific Research Applications
Asymmetric Synthesis
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for producing enantiomerically pure compounds. This application is critical in the synthesis of pharmaceuticals where specific stereochemistry is necessary for efficacy .
Biological Research
The compound is studied for its potential as a building block in bioactive molecules. Its chiral nature can significantly influence the biological activity of synthesized compounds. Research has highlighted:
- Antibacterial properties: Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, with minimum inhibitory concentrations comparable to established antibiotics .
- Enzyme inhibition: Modifications at the C5 position have shown effectiveness in inhibiting phospholipase A2, an important enzyme in inflammatory processes.
Medicinal Chemistry
In medicinal applications, this compound is explored for its potential as a pharmaceutical agent. The oxazolidinone core structure is integral to several antibiotics. Derivatives are being developed to enhance their therapeutic profiles against resistant bacterial strains .
Industrial Applications
The compound finds use in the production of specialized polymers and materials due to its stability and reactivity. Its unique properties allow for tailored applications in material science .
Case Studies
Mechanism of Action
The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone involves its interaction with molecular targets through its chiral centers. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and binding affinity of the compound. The phenyl groups can also engage in π-π interactions, further modulating its activity.
Comparison with Similar Compounds
Key Observations :
- Stereochemical Impact: The (4S,5R)-cis configuration of the diphenyl derivative provides distinct enantioselectivity in chiral separations.
- Biological Binding : (4S,5R)-1 (a derivative) binds to T-box riboswitch RNA with 10-fold higher affinity than its (4R,5S) enantiomer, highlighting stereospecificity in biological interactions .
Chromatographic Behavior
The compound’s cis-diphenyl groups enhance π-π interactions with chiral stationary phases (CSPs). For example:
- Dalbavancin CSP (D1): Separates cis-4,5-diphenyl-2-oxazolidinone with a separation factor (α) of 1.66, superior to Teicoplanin-based CSPs (α = 1.42) .
- Retention Factors: On D1, it exhibits a retention factor (k) of 4.52, significantly higher than 4-(diphenylmethyl)-2-oxazolidinone (k = 2.28) under identical conditions .
Biological Activity
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of oxazolidinones that have shown potential as antimicrobial agents and enzyme inhibitors. The unique structural features of this compound contribute to its biological efficacy, making it a subject of various research studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a five-membered ring containing nitrogen and carbonyl functionalities. It can be synthesized through various methods, including the reaction of stilbene oxides with amines or through asymmetric synthesis techniques. The synthesis process often emphasizes the preservation of stereochemistry to ensure biological activity.
Antimicrobial Properties
Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial properties. They act primarily against Gram-positive bacteria by inhibiting protein synthesis through binding to the bacterial ribosome. For instance, linezolid, a well-known oxazolidinone antibiotic, has demonstrated effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) due to its unique mechanism of action that circumvents traditional resistance pathways .
Enzyme Inhibition
The oxazolidinone framework has been linked to various enzyme inhibitory activities. Some derivatives have shown potential as inhibitors of phospholipase A2 and monoamine oxidase (MAO), which are important targets in treating inflammatory diseases and mood disorders, respectively . The structural modifications on the oxazolidinone nucleus can enhance selectivity and potency against these enzymes.
Case Studies
- Antibacterial Activity : A study highlighted the synthesis and evaluation of several oxazolidinones for their antibacterial properties. The results indicated that this compound exhibited notable activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Phospholipase A2 Inhibition : In another investigation focusing on enzyme inhibition, derivatives of this compound were tested for their ability to inhibit phospholipase A2. The findings suggested that modifications at the C5 position significantly affected inhibitory potency .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Inhibits protein synthesis by ribosomal binding |
| Phospholipase A2 Inhibition | Moderate to high potency | Competitive inhibition at the active site |
| MAO Inhibition | Selective inhibition | Alters neurotransmitter metabolism |
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., stirring rate, inert gas flow) in detail .
- Intermediate Characterization : Isolate and characterize all intermediates (e.g., via NMR) before proceeding .
- Collaborative Validation : Share samples with independent labs to verify yields and ee values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
